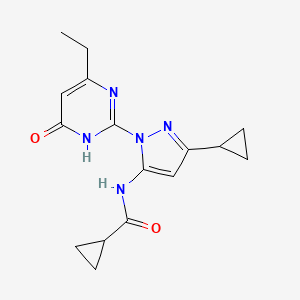
N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a complex organic compound that features a unique structure combining cyclopropyl, pyrazole, and dihydropyrimidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Cyclopropyl group introduction: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds.
Dihydropyrimidinone synthesis: This involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed.
Final coupling: The pyrazole and dihydropyrimidinone intermediates are coupled under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the ethyl group.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially on the pyrazole and dihydropyrimidinone rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products: The major products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in anti-inflammatory and anticancer research.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and dihydropyrimidinone moieties are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
N-(3-cyclopropyl-1H-pyrazol-5-yl)carboxamide: Lacks the dihydropyrimidinone moiety.
4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl derivatives: Lacks the pyrazole and cyclopropyl groups.
Uniqueness: The combination of the pyrazole, cyclopropyl, and dihydropyrimidinone moieties in N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide provides a unique structural framework that can interact with multiple biological targets, potentially leading to novel therapeutic effects not seen in simpler analogs.
Propriétés
IUPAC Name |
N-[5-cyclopropyl-2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-2-11-7-14(22)19-16(17-11)21-13(18-15(23)10-5-6-10)8-12(20-21)9-3-4-9/h7-10H,2-6H2,1H3,(H,18,23)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBDNBVPAXARQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2861412.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/new.no-structure.jpg)
![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)
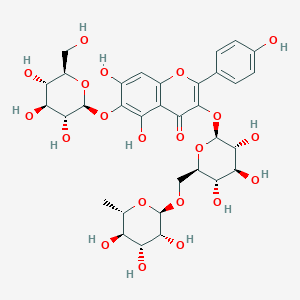
![{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2861418.png)
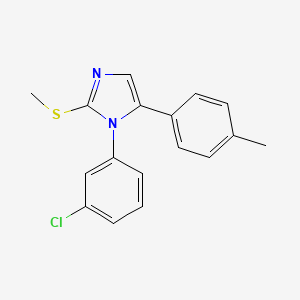

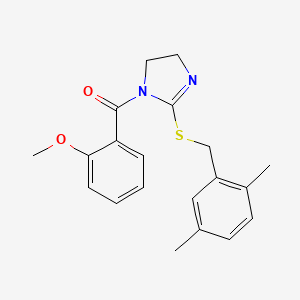
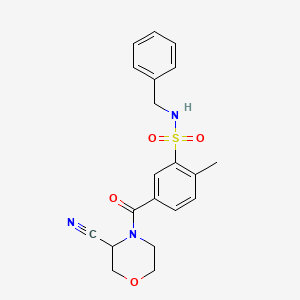
![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide](/img/structure/B2861429.png)
![4-[(5-chloropyrimidin-2-yl)oxy]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2861432.png)
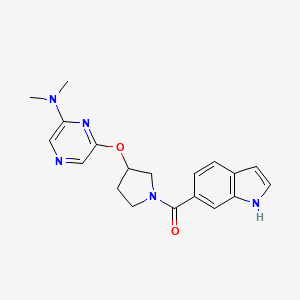
![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)
